molecular formula C27H24N4O2S B2643698 N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536705-78-9

N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2643698
CAS No.: 536705-78-9
M. Wt: 468.58
InChI Key: VCWFMIKFPHHJEL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis and Biological Applications

Studies on compounds with similar structural motifs have highlighted their potential in synthesizing radioligands for PET imaging, demonstrating significant interest in diagnostic applications. For instance, the synthesis and biodistribution of [11C]R116301, a compound evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors, show the relevance of such molecules in neuroimaging (M. V. D. Mey et al., 2005). This work illustrates how derivatives of complex acetamides can be employed in developing tools for studying brain receptors.

Chemical Synthesis and Heterocyclic Chemistry

The versatility of thioureido-acetamides in generating heterocycles through cascade reactions showcases the compound's role in organic synthesis, offering efficient routes to various heterocyclic compounds with excellent atom economy (J. Schmeyers & G. Kaupp, 2002). Such methodologies are crucial for developing pharmaceuticals and materials science.

Antimicrobial and Antitumor Research

The exploration of benzothiazolinone acetamide analogs for their photovoltaic efficiency, ligand-protein interactions, and antimicrobial activities highlights the potential of these compounds in medicinal chemistry. Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, such as those conducted by Y. Mary et al. (2020), point towards their application in designing photosensitizers for dye-sensitized solar cells and as potential antibacterial agents (Y. Mary et al., 2020).

Properties

IUPAC Name

N-benzyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-17-12-18(2)14-20(13-17)31-26(33)25-24(21-10-6-7-11-22(21)29-25)30-27(31)34-16-23(32)28-15-19-8-4-3-5-9-19/h3-14,29H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWFMIKFPHHJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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